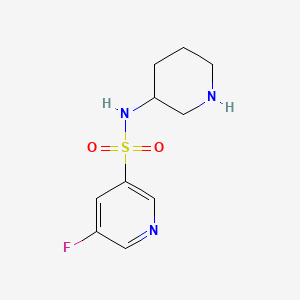
5-Chloro-2-isopropoxypyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-isopropoxypyridine-3-boronic acid is a chemical compound with the empirical formula C8H11BClNO3 . It is used as an intermediate in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(OC1=NC=C(C=C1B(O)O)Cl)C and the InChI string 1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.44 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are both 215.0520511 g/mol . The topological polar surface area is 62.6 Ų .Scientific Research Applications
Solvent Extraction of Boron
5-Chloro-2-isopropoxypyridine-3-boronic acid has been studied for its potential use in the solvent extraction of boron. The extraction ability of certain boronic acid derivatives, like 2,2,5-trimethyl-1,3-hexanediol, was investigated, showing increased efficiency with higher concentrations. These compounds were effective in extracting boric acid from aqueous solutions, and the extracted boron could be recovered using sodium hydroxide solutions (Karakaplan et al., 2004).
Catalyst in Amide Formation
Boronic acid derivatives, including those related to this compound, have been synthesized and evaluated for their catalytic properties in direct amide formation between carboxylic acids and amines. These catalysts have demonstrated increased reactivity under ambient conditions, highlighting their potential in facilitating more efficient chemical reactions (Arnold et al., 2008).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives, similar to this compound, has been a subject of study. Research on 5-chloro-2-methoxy phenyl boronic acid and related compounds in alcohols at room temperature revealed insights into their fluorescence properties and the role of different environmental factors in these processes (Geethanjali et al., 2015).
Boron-Based Nanostructures
Studies have also explored the construction of boron-based macrocycles and dendrimers using compounds like this compound. These nanostructures, formed through reactions with dihydroxypyridine ligands, offer insights into new methods of creating complex molecular architectures (Christinat et al., 2007).
Safety and Hazards
The safety information for 5-Chloro-2-isopropoxypyridine-3-boronic acid indicates that it is classified as a combustible solid . The flash point is not applicable . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
(5-chloro-2-propan-2-yloxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYPCNDMPTZQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC(C)C)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681583 |
Source


|
| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-41-1 |
Source


|
| Record name | B-[5-Chloro-2-(1-methylethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

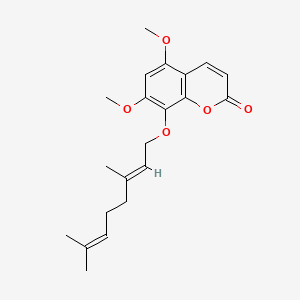
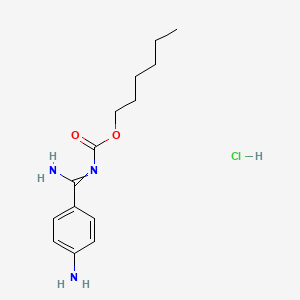

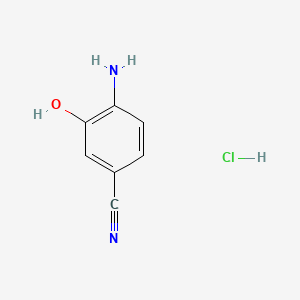

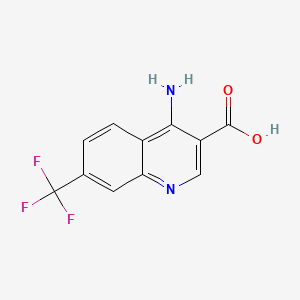
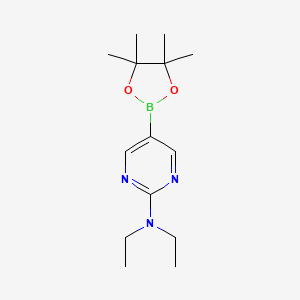


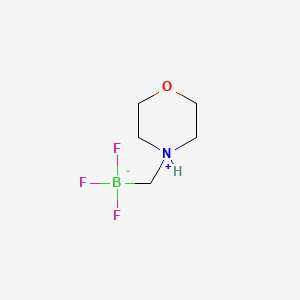
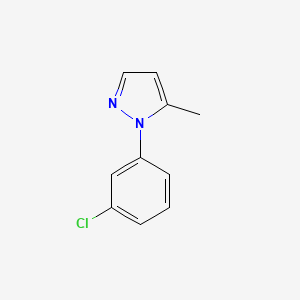
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)

